N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide
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Overview
Description
“N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide” is a chemical compound with the molecular formula C17H18N4O2 . It is a type of fused nitrogen-bridged heterocyclic compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, has been well studied in the past decade . The synthesis often involves metal-free direct synthesis protocols, which are environmentally friendly .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a type of fused nitrogen-bridged heterocyclic compound . The molecular weight of the compound is 310.35 g/mol .
Chemical Reactions Analysis
The formation of imidazo[1,2-a]pyrimidines often involves the formation of an imine intermediate, followed by the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.35 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The topological polar surface area is 68.5 Ų .
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyrimidine derivatives have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Breast Cancer Treatment
Imidazopyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines .
Optoelectronic Devices
This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .
Sensors
Imidazo[1,2-a]pyrimidines have also been used in the development of sensors . Their unique properties make them suitable for this application .
Confocal Microscopy and Imaging
Imidazo[1,2-a]pyrimidines have been used as emitters for confocal microscopy and imaging . This allows for better visualization and analysis in scientific research .
Antibacterial Agents
These heterocycles have found diverse pharmacological applications as antibacterial agents . Their unique structure allows them to effectively inhibit the growth of bacteria .
Antifungal Agents
Imidazo[1,2-a]pyrimidines have also been used as antifungal agents . They have shown significant potential in inhibiting the growth of various fungi .
Cardiovascular Treatment
Imidazo[1,2-a]pyrimidines have been evaluated for their potential in cardiovascular treatment . They have shown promise in treating various cardiovascular diseases .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
This compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound’sin vitro and in vivo COX-2 inhibitory effects have been evaluated .
Result of Action
The compound’s action results in a reduction of inflammation . In vitro assays have shown that the compound has moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo studies have demonstrated that the compound has dose-dependent anti-nociceptive activity .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVLZMWHBSBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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